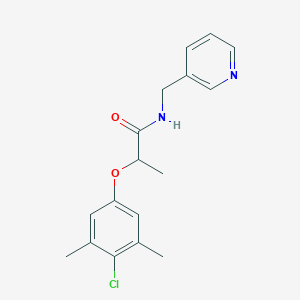![molecular formula C14H14N4O5 B213591 METHYL 4-METHYL-3-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE](/img/structure/B213591.png)
METHYL 4-METHYL-3-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, adds to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-3-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Acetylation: The acetyl group is introduced via acetylation, typically using acetyl chloride or acetic anhydride.
Coupling with Benzoate: The final step involves coupling the pyrazole derivative with methyl 4-methylbenzoate under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of carboxylic acids or other ester derivatives.
Applications De Recherche Scientifique
Methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving the pyrazole moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound can be used to study the effects of nitro and pyrazole groups on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: Potential use in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of METHYL 4-METHYL-3-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, while the pyrazole ring can interact with enzyme active sites or receptor binding pockets. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[({4-amino-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-[({4-nitro-1H-imidazol-1-yl}acetyl)amino]-4-methylbenzoate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
Methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H14N4O5 |
|---|---|
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
methyl 4-methyl-3-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C14H14N4O5/c1-9-3-4-10(14(20)23-2)5-12(9)16-13(19)8-17-7-11(6-15-17)18(21)22/h3-7H,8H2,1-2H3,(H,16,19) |
Clé InChI |
ZVFYZXXQEOSMHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)



![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213525.png)




